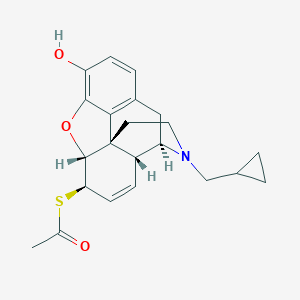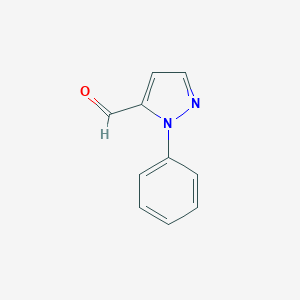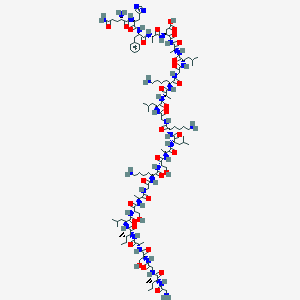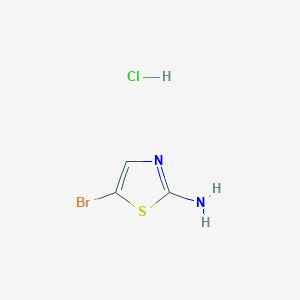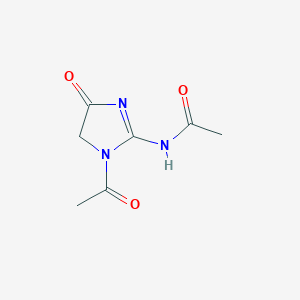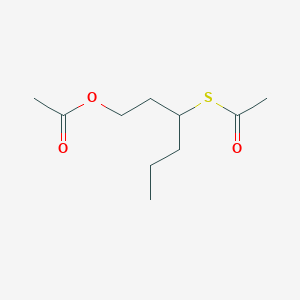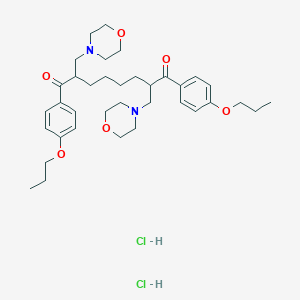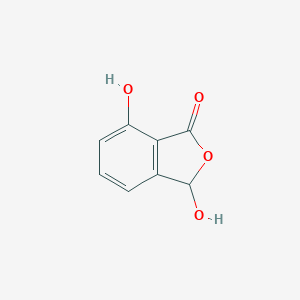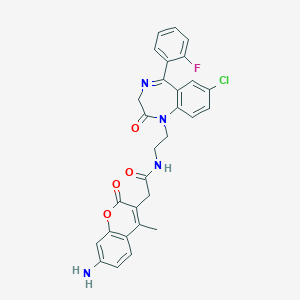
Ro7-Amca
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ro7-Amca is a chemical compound that has been widely used in scientific research due to its unique properties and potential applications. This compound has been synthesized using various methods and has shown promising results in various fields of research.
Mechanism Of Action
The mechanism of action of Ro7-Amca is not fully understood. However, it is believed that this compound binds to specific proteins and enzymes, which leads to the inhibition or activation of their activity. Ro7-Amca has been shown to bind to various proteins and enzymes, including kinases, phosphatases, and proteases.
Biochemical And Physiological Effects
Ro7-Amca has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the activity of various enzymes, including kinases, phosphatases, and proteases. Ro7-Amca has also been shown to activate the activity of some enzymes. In addition, this compound has been shown to have anti-inflammatory and anti-tumor properties.
Advantages And Limitations For Lab Experiments
Ro7-Amca has several advantages for lab experiments. This compound is easy to synthesize and purify, which makes it readily available for research. Ro7-Amca is also stable and can be stored for long periods without losing its activity. However, there are also some limitations to using Ro7-Amca in lab experiments. This compound has limited solubility in water, which makes it difficult to use in some experiments. In addition, Ro7-Amca has a short half-life, which limits its use in some experiments.
Future Directions
There are several future directions for the use of Ro7-Amca in scientific research. One direction is to use this compound in drug discovery and development. Ro7-Amca has been shown to have anti-inflammatory and anti-tumor properties, which makes it a potential candidate for the development of new drugs. Another direction is to use Ro7-Amca in protein-protein interaction studies. This compound has been shown to bind to various proteins and enzymes, which makes it a useful tool for studying protein-protein interactions. Finally, future research can focus on improving the solubility and stability of Ro7-Amca, which will make it easier to use in lab experiments.
Conclusion:
Ro7-Amca is a chemical compound that has been widely used in scientific research due to its unique properties and potential applications. This compound has been synthesized using various methods and has shown promising results in various fields of research. Ro7-Amca has been shown to have anti-inflammatory and anti-tumor properties, which makes it a potential candidate for the development of new drugs. In addition, this compound has been shown to bind to various proteins and enzymes, which makes it a useful tool for studying protein-protein interactions. Future research can focus on improving the solubility and stability of Ro7-Amca, which will make it easier to use in lab experiments.
Synthesis Methods
Ro7-Amca is a chemical compound that can be synthesized using various methods. One of the most commonly used methods is the solid-phase synthesis method. In this method, the compound is synthesized on a solid support, which is then cleaved to obtain the desired product. Another method that has been used to synthesize Ro7-Amca is the solution-phase synthesis method. In this method, the compound is synthesized in a solution, which is then purified to obtain the desired product.
Scientific Research Applications
Ro7-Amca has been widely used in scientific research due to its unique properties. This compound has been used in various fields of research, including drug discovery, protein-protein interaction studies, and enzyme assays. Ro7-Amca has been used to study the binding affinity of various proteins and enzymes, which has led to the discovery of new drugs and therapies.
properties
CAS RN |
134282-95-4 |
|---|---|
Product Name |
Ro7-Amca |
Molecular Formula |
C29H24ClFN4O4 |
Molecular Weight |
547 g/mol |
IUPAC Name |
2-(7-amino-4-methyl-2-oxochromen-3-yl)-N-[2-[7-chloro-5-(2-fluorophenyl)-2-oxo-3H-1,4-benzodiazepin-1-yl]ethyl]acetamide |
InChI |
InChI=1S/C29H24ClFN4O4/c1-16-19-8-7-18(32)13-25(19)39-29(38)21(16)14-26(36)33-10-11-35-24-9-6-17(30)12-22(24)28(34-15-27(35)37)20-4-2-3-5-23(20)31/h2-9,12-13H,10-11,14-15,32H2,1H3,(H,33,36) |
InChI Key |
AZOZLZMIQMTYQK-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)N)CC(=O)NCCN3C(=O)CN=C(C4=C3C=CC(=C4)Cl)C5=CC=CC=C5F |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)N)CC(=O)NCCN3C(=O)CN=C(C4=C3C=CC(=C4)Cl)C5=CC=CC=C5F |
Other CAS RN |
134282-95-4 |
synonyms |
7-chloro-1,3-dihydro-5-(2-fluorophenyl)-2H-1,4-benzodiazepin-2-one-1-(2-amidoethyl)-7-amino-4-methylcoumarin-3-acetate Ro7-AMCA |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



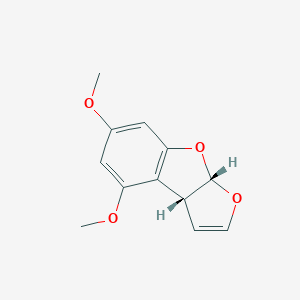
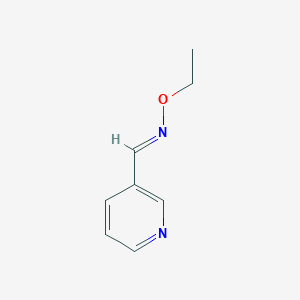
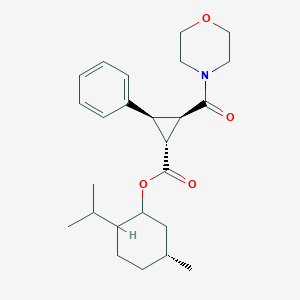
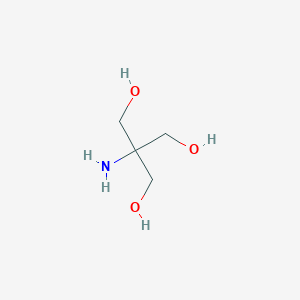
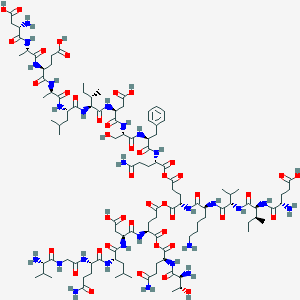
![[(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-6-(acetyloxymethyl)-4,5-dihydroxy-2-[(E)-16-oxohexadec-3-en-2-yl]oxyoxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B145354.png)
